

discovery and characterization of the IL-31 receptor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Characterization of the IL-31 Receptor

Introduction

Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the gp130/IL-6 family, first described in 2004.[1][2] It is primarily produced by activated CD4+ T cells, particularly those of the T helper 2 (Th2) phenotype, as well as by other immune cells like mast cells and macrophages. [3][4] IL-31 has emerged as a critical mediator in the pathogenesis of pruritus (itch) and chronic inflammatory diseases, most notably atopic dermatitis.[1][3][5] Its biological effects are transduced through a specific heterodimeric receptor complex, the discovery and characterization of which have been pivotal in understanding IL-31's function and in developing targeted therapeutics. Unlike most members of its family, the IL-31 receptor complex does not utilize the common gp130 signal-transducing subunit.[3][6][7] This guide provides a comprehensive overview of the IL-31 receptor, its signaling pathways, and the experimental methodologies used for its characterization.

Discovery and Composition of the IL-31 Receptor

The functional receptor for IL-31 was identified as a heterodimeric complex composed of two distinct Type I cytokine receptor subunits:

 Interleukin-31 Receptor A (IL-31RA): Also known as gp130-like receptor (GPL) or gp130-like monocyte receptor (GLM-R), IL-31RA was identified prior to its ligand.[6][8] It shares







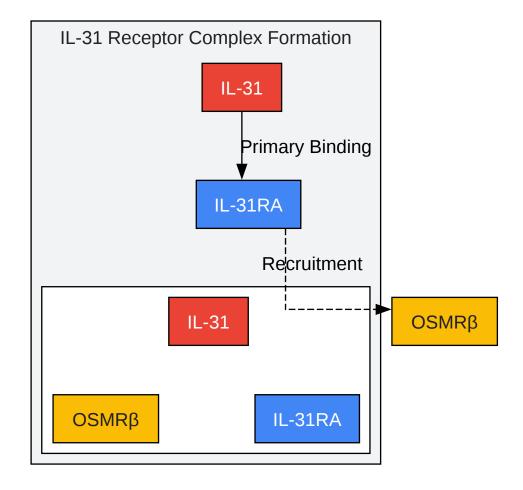
structural homology (28% amino acid identity) with the gp130 receptor but is a unique chain. [6][9] The human IL-31RA gene is located on chromosome 5q11.2.[6][9]

 Oncostatin M Receptor β (OSMRβ): This subunit is also a component of the type II receptor for another IL-6 family cytokine, Oncostatin M (OSM).[6][7][10]

The discovery process revealed that neither IL-31RA nor OSMRβ alone is sufficient to mediate IL-31 signaling.[6] Functional studies using the Ba/F3 cell line, which depends on cytokines for proliferation, demonstrated that only cells co-expressing both IL-31RA and OSMRβ could proliferate in response to IL-31.[6] This established the requirement of the heterodimeric complex for functional signal transduction.

The binding mechanism involves IL-31 interacting predominantly with the IL-31RA subunit.[6][8] This initial binding event is thought to induce a conformational change that facilitates the recruitment of OSMRβ into a high-affinity ternary signaling complex.[6][8] While OSMRβ does not bind IL-31 directly with high affinity, its presence is essential for signal transduction and it increases the overall binding affinity of the complex for IL-31.[3][6]





Click to download full resolution via product page

Fig. 1: Logical diagram of IL-31 receptor complex assembly.

Quantitative Data on IL-31 Receptor Interactions

Quantitative characterization of ligand-receptor interactions is crucial for drug development. While extensive quantitative data is proprietary, studies using recombinant proteins have provided insights into binding affinities.



| Parameter | Interacting Molecules | Value | Method | Reference |
|--------------------------|--|--------|--|-----------|
| Binding Affinity (Kd) | IL-31-Fc fusion protein and soluble OSMR-L- GPL fusion protein | 2.4 nM | Immunoprecipitat ion & Western Blot Analysis | [11] |

Tissue Distribution and Expression

The biological effects of IL-31 are dictated by the expression pattern of its receptor subunits. Both IL-31RA and OSMR β are found on a variety of immune and non-immune cells, explaining the cytokine's pleiotropic functions.



| Cell/Tissue Type | IL-31RA Expression | OSMRβ Expression | Key Functions | References |
|---|---|------------------------------|--|----------------|
| Dorsal Root Ganglia (DRG) Neurons | High | Present | Sensation of itch | [6][9][12][13] |
| Keratinocytes | Present | Present | Skin barrier function, inflammation | [1][9][14] |
| Monocytes/Macr ophages | Present (especially when activated) | Present | Immune response regulation | [6][9] |
| Eosinophils | Present | Present | Allergic inflammation | [1][9] |
| Basophils | Present | Present | Induction of Th2 cytokines (IL-4, IL-13) | [9] |
| Other Tissues | Testis, bone marrow, spleen, thymus, lung, trachea | Co-expressed in many tissues | Hematopoiesis, immune surveillance | [6][11] |

IL-31 Receptor Signaling Pathways

Binding of IL-31 to the IL-31RA/OSMRβ complex initiates intracellular signaling through the recruitment and activation of Janus kinases (JAKs). This event triggers three major downstream pathways that ultimately lead to changes in gene expression.[3][5][6][7]

JAK/STAT Pathway: The primary pathway activated by IL-31. Upon receptor dimerization, associated JAK1 and JAK2 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5, and to a lesser extent, STAT1.[6][8][9] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors.

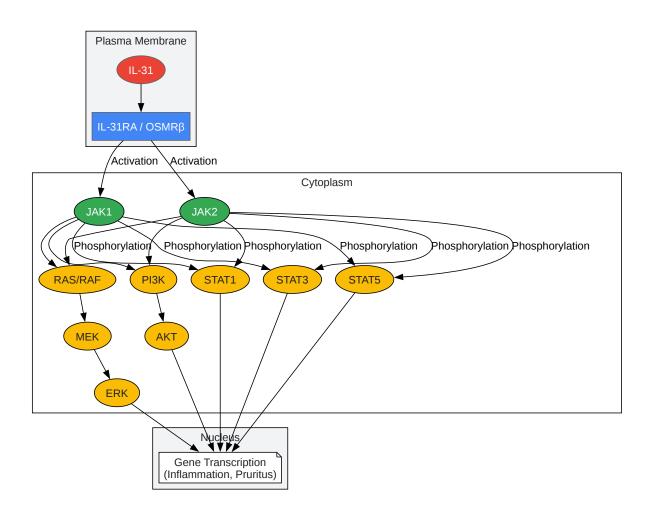






- PI3K/AKT Pathway: The receptor complex also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and proliferation.[6][7]
- MAPK Pathway: IL-31 stimulation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK.[6][8][15] This pathway is crucial for inflammatory responses.





Click to download full resolution via product page

Fig. 2: IL-31 receptor downstream signaling pathways.



Experimental Protocols for Receptor Characterization

The characterization of the IL-31 receptor has relied on a suite of established molecular and cellular biology techniques.

Receptor Binding and Complex Formation Assays

These assays confirm the physical interaction between IL-31 and its receptor subunits.

- Co-immunoprecipitation (Co-IP):
 - Lyse cells expressing IL-31RA and OSMRβ.
 - Incubate the cell lysate with an antibody specific to one component of the complex (e.g., anti-IL-31RA) or with a tagged IL-31 ligand.
 - Add Protein A/G-conjugated beads to capture the antibody-antigen complexes.
 - Pellet the beads by centrifugation and wash to remove non-specific binders.
 - Elute the proteins and analyze for the presence of co-precipitated subunits (e.g., OSMRβ)
 by Western blotting.[8]
- ELISA-based Binding Assay:
 - Coat a 96-well microplate with purified IL-31 protein.
 - Block non-specific binding sites.
 - Add biotinylated soluble IL-31RA to the wells, in the presence or absence of potential inhibitors.
 - Wash away unbound receptor.
 - Add Streptavidin-HRP, which binds to the biotinylated IL-31RA.
 - After another wash, add a chemiluminescent HRP substrate.



- Measure the light signal, which is proportional to the amount of IL-31:IL-31RA binding.[16]
- Agonist-Induced Dimerization Assay (e.g., PathHunter®):
 - Use an engineered cell line co-expressing IL-31RA fused to an enzyme donor (ED) and OSMRβ fused to an enzyme acceptor (EA).
 - Add the agonist (IL-31) to the cells.
 - Binding of IL-31 induces dimerization of the receptor subunits, forcing complementation of the ED and EA fragments.
 - This forms a functional enzyme that hydrolyzes a substrate to generate a measurable chemiluminescent signal.[17]

Cell-Based Signaling Assays

These methods are used to verify that receptor binding leads to downstream signal transduction.

- Phosphorylation Assays (Western Blot):
 - Culture cells expressing the IL-31 receptor (e.g., glioblastoma cell line GO-G-UVM or primary keratinocytes).
 - Serum-starve the cells to reduce basal signaling.
 - Stimulate the cells with IL-31 for a short time course (e.g., 5-30 minutes).
 - Lyse the cells and separate proteins by SDS-PAGE.
 - Transfer proteins to a membrane (e.g., PVDF).
 - Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT3, anti-phospho-ERK).
 - Probe separate blots or strip and re-probe with antibodies for the total protein to serve as loading controls.[8][11]



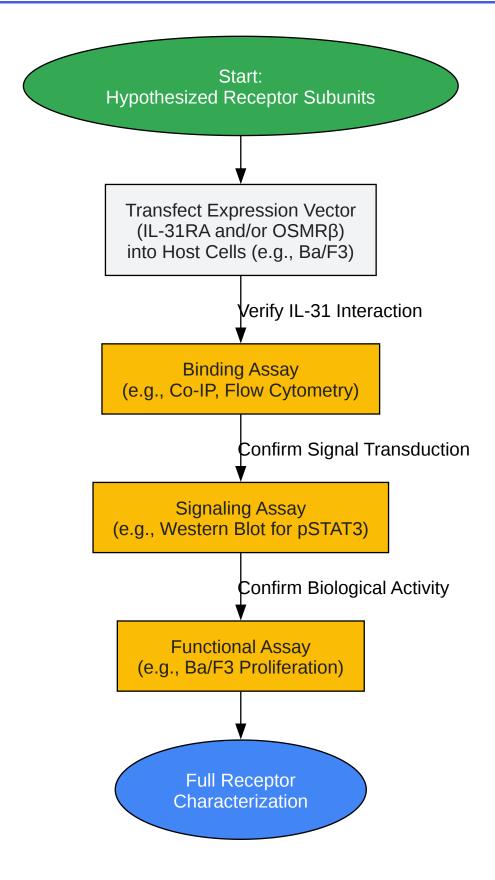
- STAT3 Reporter Gene Assay:
 - Transfect cells with a reporter plasmid containing a promoter with multiple STAT3-binding sites upstream of a reporter gene (e.g., luciferase).
 - Co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.
 - After allowing for protein expression, stimulate the cells with IL-31 for several hours (e.g., 16 hours).
 - Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity),
 normalizing to the control.[11]

Functional Proliferation Assays

These assays measure a direct biological outcome of receptor activation in specific cell lines.

- Ba/F3 Proliferation Assay:
 - Use the murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival and proliferation.
 - Co-transfect the cells to stably express both human IL-31RA and OSMRβ.
 - Wash the cells extensively to remove IL-3.
 - Culture the cells in the presence of varying concentrations of IL-31.
 - After 48-72 hours, measure cell proliferation using a colorimetric assay (e.g., MTS/XTT) or by direct cell counting. Proliferation indicates a functional receptor response.





Click to download full resolution via product page

Fig. 3: A typical experimental workflow for receptor characterization.



Conclusion

The discovery and detailed characterization of the IL-31 receptor, a unique heterodimer of IL-31RA and OSMRβ, have been instrumental in deciphering the role of IL-31 in health and disease. This knowledge has directly informed the development of novel therapeutics, such as the anti-IL-31RA monoclonal antibody nemolizumab, which has shown efficacy in treating pruritus associated with atopic dermatitis and prurigo nodularis.[4][13] Continued research into the nuanced regulation of this receptor and its downstream signaling pathways will undoubtedly uncover further opportunities for therapeutic intervention in a range of inflammatory and sensory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Interleukin-31 as a Clinical Target for Pruritus Treatment [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. Interleukin 31 Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling by IL-31 and functional consequences PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and biological functions of IL-31 and IL-31 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures and biological functions of IL-31 and IL-31 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dissection of Human Interleukin-31-mediated Signal Transduction through Sitedirected Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Interleukin-31 Signaling Bridges the Gap Between Immune Cells, the Nervous System and Epithelial Tissues [frontiersin.org]
- 10. Oncostatin M receptor Wikipedia [en.wikipedia.org]



- 11. Definition and Characterization of an Inhibitor for Interleukin-31 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-31, Interleukin-31RA, and OSMR Expression Levels in Post-burn Hypertrophic Scars PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Role of Interleukin-31 and Oncostatin M in Itch and Neuroimmune Communication Itch NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [discovery and characterization of the IL-31 receptor].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379416#discovery-and-characterization-of-the-il-31-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







, ,